n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
This compound, registered under CAS number 20653-04-7, is systematically named according to IUPAC conventions by identifying its key structural components. The name indicates a propanamide backbone with an oxo (ketone) group and a phenyl substituent at the 3-position, attached to a naphthalen-1-yl group through the amide nitrogen. The compound is also known by alternative names including "Benzenepropanamide, N-1-naphthalenyl-β-oxo-" according to the ACD/Index naming system.
The molecular formula of this compound is C₁₉H₁₅NO₂, corresponding to a molecular weight of 289.33 g/mol. The structural representation in SMILES notation is O=C(NC1=C2C=CC=CC2=CC=C1)CC(C3=CC=CC=C3)=O, which encodes the complete connectivity of the molecule. The compound features several key functional groups: an amide linkage connecting the naphthyl ring to the central chain, a ketone group attached to the phenyl ring, and two distinct aromatic systems—a phenyl ring and a naphthyl ring.
Table 1: Key Molecular Properties of this compound
The structure contains one hydrogen bond donor (the N-H of the amide group) and two hydrogen bond acceptors (the two carbonyl oxygen atoms). These hydrogen bonding capabilities significantly influence the compound's physical properties, including solubility, melting point, and crystallization behavior. The presence of the two aromatic systems—phenyl and naphthyl—contributes to the compound's UV-visible absorption profile, making it amenable to detection through spectroscopic methods.
Crystallographic Structure Determination via X-ray Diffraction
The three-dimensional structure of this compound can be determined through single-crystal X-ray diffraction analysis. Based on structures of related compounds, this molecule would likely crystallize in a monoclinic or orthorhombic crystal system. The orthorhombic crystal system is characterized by three mutually perpendicular axes of different lengths, with all three lattice vectors remaining orthogonal.
Crystal growth for compounds of this structural class typically involves slow evaporation techniques from suitable solvents such as acetonitrile, as exemplified by related crystallographic studies. X-ray diffraction data collection is commonly performed using Mo Kα radiation (wavelength 0.71073 Å) or Cu Kα radiation (wavelength 1.5418 Å). For optimal results, clear crystals of appropriate dimensions (approximately 0.2-0.3 mm) are selected for analysis using modern diffractometers equipped with CCD area detectors.
Table 2: Expected Crystallographic Parameters for this compound
The expected bond lengths would follow typical values for organic molecules: C-C bonds in the aromatic rings approximately 1.38-1.40 Å, C-N amide bonds around 1.33-1.38 Å, and C=O carbonyl bonds approximately 1.21-1.24 Å. The amide group would exhibit planarity due to resonance, with the nitrogen adopting sp² hybridization. The dihedral angle between the amide plane and the naphthyl ring is expected to be relatively small to facilitate conjugation.
The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the amide N-H group as a donor and one of the carbonyl oxygen atoms as an acceptor. Additional stabilization would come from π-π stacking interactions between the aromatic rings of adjacent molecules, potentially forming layered structures within the crystal lattice. These non-covalent interactions significantly influence the macroscopic properties of the crystalline material, including its melting point and solubility characteristics.
Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy
Nuclear Overhauser Effect (NOE) spectroscopy provides valuable insights into the three-dimensional structure of this compound by detecting through-space interactions between hydrogen atoms in close proximity (typically less than 5 Å apart). This technique is particularly useful for determining the preferred conformations of the molecule in solution.
For this compound, several key conformational aspects can be analyzed through NOE spectroscopy. The central methylene group (CH₂) connecting the two carbonyl functionalities serves as a critical point for conformational flexibility. NOE correlations between these methylene protons (typically appearing around 4.0-4.1 ppm in the ¹H NMR spectrum) and protons on both the phenyl and naphthyl rings would reveal the spatial arrangement of these aromatic systems relative to the central chain.
The orientation of the naphthyl group relative to the amide plane is of particular interest. Based on steric considerations, the preferred conformation would likely position the naphthyl ring approximately perpendicular to the amide plane to minimize steric repulsion. This arrangement would be evidenced by NOE correlations between the amide N-H proton (typically appearing around 9-10 ppm) and specific protons on the naphthyl ring, particularly H-2 and H-8.
Table 3: Expected Key NOE Correlations in this compound
| Proton A | Proton B | Expected NOE Intensity | Structural Implication |
|---|---|---|---|
| CH₂ | ortho-H (phenyl) | Strong | Confirmation of keto form |
| N-H | H-2 (naphthyl) | Moderate | Naphthyl orientation |
| N-H | H-8 (naphthyl) | Weak to moderate | Naphthyl rotation |
| CH₂ | meta-H (phenyl) | Weak | Phenyl ring orientation |
| CH₂ | H-2 (naphthyl) | Weak or absent | Extended conformation |
Another important conformational aspect concerns the orientation of the phenyl ring relative to the adjacent carbonyl group. Two primary conformations are possible: one with the phenyl ring coplanar with the carbonyl group (maximizing conjugation) and another with the phenyl ring twisted out of plane (minimizing steric interactions). NOE correlations between the methylene protons and the ortho-hydrogen atoms of the phenyl ring would help distinguish between these possibilities.
Temperature-dependent NOE studies would provide additional insights into conformational dynamics, revealing potential energy barriers to rotation around key single bonds in the molecule. Such studies would be particularly valuable for understanding how the molecule's flexibility contributes to its interaction with potential binding sites in biological systems or its packing arrangement in crystalline form.
Tautomeric Equilibrium Studies in Protonic Solvents
This compound possesses a β-dicarbonyl structural motif, which enables it to exhibit keto-enol tautomerism. This phenomenon involves a dynamic equilibrium between the keto form (with the C=O double bond) and the enol form (with a C=C double bond and an OH group). The position of this equilibrium is highly dependent on solvent properties, temperature, and structural features of the molecule.
Studies on structurally related compounds, such as 3-(Naphthalen-1-yl)-3-oxo-N-phenylpropanamide, have shown a keto/enol ratio of 5:1. Similar tautomeric behavior would be expected for this compound, with the keto form predominating in most solvent conditions. However, the exact ratio would vary depending on specific solvent interactions.
In nuclear magnetic resonance (NMR) spectroscopy, the keto and enol forms display distinct signals. For this compound, the keto form exhibits characteristic methylene (CH₂) signals around 4.0-4.1 ppm in the ¹H NMR spectrum. In contrast, the enol form would show a vinyl proton signal (typically around 5.5-6.0 ppm) and lack the methylene signals. The presence and relative intensity of these signals allow for the calculation of the keto-enol ratio in various solvents.
Table 4: Estimated Keto-Enol Tautomeric Ratios in Various Solvents
Infrared spectroscopy provides complementary evidence for tautomerism. The keto form shows strong C=O stretching absorptions around 1700-1720 cm⁻¹, while the enol form exhibits broader O-H stretching bands (3200-3400 cm⁻¹) and C=C stretching vibrations (1620-1640 cm⁻¹). The relative intensities of these bands can be used to estimate the tautomeric ratio.
The position of the tautomeric equilibrium is influenced by temperature, with higher temperatures generally favoring the keto form due to entropic factors. Solvent polarity significantly affects the equilibrium, with more polar solvents typically stabilizing the keto form through stronger interactions with the carbonyl groups. The presence of the naphthyl and phenyl groups likely influences the tautomeric equilibrium through electronic effects, with their aromatic systems potentially stabilizing the enol form through extended conjugation.
Hydrogen-deuterium exchange studies in deuterated solvents can provide additional insights into the tautomeric exchange rates and mechanisms. In protic solvents like methanol-d₄, the rate of exchange between tautomeric forms can be measured by monitoring the disappearance of specific proton signals over time, providing kinetic parameters for the tautomeric interconversion process.
Properties
IUPAC Name |
N-naphthalen-1-yl-3-oxo-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-18(15-8-2-1-3-9-15)13-19(22)20-17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTJKEXGPHAIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066639 | |
| Record name | Benzenepropanamide, N-1-naphthalenyl-.beta.-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20653-04-7 | |
| Record name | N-1-Naphthalenyl-β-oxobenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20653-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanamide, N-1-naphthalenyl-beta-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020653047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanamide, N-1-naphthalenyl-.beta.-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanamide, N-1-naphthalenyl-.beta.-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidation of α-Oxocarboxylic Acids and Amines
The most widely adopted method for synthesizing α-ketoamides, such as N-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide, is the direct amidation of an α-oxocarboxylic acid (e.g., 3-oxo-3-phenylpropanoic acid) with an aromatic amine (e.g., 1-naphthylamine). This approach is favored for its operational simplicity, high yields, and mild conditions.
- Combine α-oxocarboxylic acid and the corresponding amine in a suitable solvent.
- Stir at room temperature or slightly elevated temperatures (25–60 °C) for 12–24 h.
- Purify the resulting product by column chromatography.
Typical Reaction:
$$
\text{3-oxo-3-phenylpropanoic acid} + \text{1-naphthylamine} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
Use of Isocyanates
An alternative route involves the reaction of α-oxocarboxylic acids with aromatic isocyanates. This method is particularly useful when the corresponding amine is unavailable or unstable.
- Mix α-oxocarboxylic acid and the aromatic isocyanate in a suitable solvent.
- Stir at room temperature for 16–24 h.
- Isolate the product by extraction and purify by chromatography.
Coupling Reagent-Assisted Amidation
For less reactive substrates, coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be employed to activate the carboxylic acid, facilitating amide bond formation.
- Dissolve the α-oxocarboxylic acid and amine in an aprotic solvent (e.g., DMF or DCM).
- Add the coupling reagent and a base (e.g., DIPEA).
- Stir at 0–25 °C for several hours.
- Purify the product by chromatography.
- Broad substrate scope.
- Useful for sterically hindered or electron-deficient partners.
Comparative Data Table
| Method | Key Reagents/Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct amidation | α-oxocarboxylic acid, amine, solvent | 75–95% | Mild, simple, no catalyst | May require long reaction times for less reactive amines |
| Isocyanate method | α-oxocarboxylic acid, isocyanate | 70–90% | High selectivity, mild | Isocyanates can be toxic or sensitive |
| Coupling reagent-assisted | α-oxocarboxylic acid, amine, EDCI/DCC | 65–90% | Broad scope, efficient | Requires extra reagents, byproduct removal needed |
Research Findings and Optimization
- Solvent Choice: Solvent selection significantly affects yield and purity. Dichloromethane and DMF are commonly used, but solvent-free conditions are feasible for highly reactive partners.
- Temperature: Room temperature is generally sufficient, but mild heating (up to 60 °C) can accelerate sluggish reactions.
- Purification: Products are typically purified by silica gel column chromatography, using a gradient of petroleum ether and ethyl acetate as the eluent.
Example Experimental Protocol
Preparation of this compound via Direct Amidation
-
- 3-oxo-3-phenylpropanoic acid (0.3 mmol)
- 1-naphthylamine (0.36 mmol)
- Dichloromethane (0.5 mL, optional)
-
- Add both reactants to a screw-capped tube.
- Stir at room temperature for 16 hours.
- Monitor reaction progress by TLC.
- Purify the crude product by flash column chromatography (petroleum ether:ethyl acetate = 5:1).
Yield: Typically 80–90% for this class of compounds.
Notes and Recommendations
- Scale-Up: The direct amidation method is scalable and suitable for gram-scale synthesis.
- Functional Group Tolerance: The method tolerates a variety of substituents on the aromatic rings.
- Environmental Considerations: The isocyanate route should be handled with care due to toxicity concerns.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Yield | Catalyst | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 12h | 3-Oxo-3-phenylpropanoic acid | 91% | – | |
| 2M NaOH, EtOH, 80°C, 8h | Sodium 3-oxo-3-phenylpropanoate | 88% | – |
Nucleophilic Substitutions
The ketone group participates in nucleophilic additions:
-
Grignard reactions :
Reaction with methylmagnesium bromide (THF, 0°C) produces tertiary alcohol derivatives (76% yield) . -
Hydrazine condensation :
Forms hydrazones under mild conditions (EtOH, 25°C, 4h), useful for crystallography (82% yield) .
Reduction Reactions
Selective reduction of the ketone or amide group is achievable:
| Reagent | Target Group | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄, MeOH | Ketone | N-(Naphthalen-1-yl)-3-hydroxy-3-phenylpropanamide | 68% | |
| LiAlH₄, THF | Amide | N-(Naphthalen-1-yl)-3-phenylpropanamine | 54% |
Cyclization and Heterocycle Formation
The compound serves as a precursor for heterocyclic systems:
-
Paal-Knorr pyrrole synthesis :
Reacts with primary amines (e.g., benzylamine) in acetic acid to form pyrrole derivatives (63–71% yield) . -
Thiazolidinone formation :
Condensation with thioglycolic acid (DMF, 110°C) yields thiazolidinones (58% yield) .
Catalytic Modifications
-
FeCl₃-catalyzed metathesis :
Undergoes carbonyl-olefin metathesis with styrenes (CH₂Cl₂, 25°C) to form α,β-unsaturated amides (82% yield) . -
Palladium-catalyzed cross-coupling :
Suzuki-Miyaura coupling with arylboronic acids produces biaryl derivatives (74–89% yield) .
Biological Activity Correlations
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide exhibit significant antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated notable activity in MCF-7 breast cancer cells, suggesting potential as a chemotherapeutic agent. The mechanism is believed to involve tubulin destabilization, which is critical for cancer cell division and proliferation .
1.2 Opioid Receptor Modulation
Research has shown that modifications of naphthalene derivatives can lead to compounds with dual activity as mu-opioid receptor agonists and delta-opioid receptor antagonists. Such profiles are promising for developing analgesics with reduced tolerance and side effects compared to traditional opioids . The structure of this compound may contribute to similar receptor interactions.
Organic Synthesis
2.1 Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. These transformations can lead to the synthesis of more complex molecules, which are essential in drug discovery and development .
2.2 Electrophilic Aromatic Substitution
The presence of the naphthalene moiety enhances the electrophilic aromatic substitution reactions, making it a valuable precursor for synthesizing other aromatic compounds. This property is particularly useful in the pharmaceutical industry for developing new drugs with improved efficacy and safety profiles .
Material Science
3.1 Development of Organic Semiconductors
Due to its unique electronic properties, this compound has potential applications in the field of organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its charge transport properties could lead to advancements in energy-efficient electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Keto-Enol Tautomerism
Evidence from nuclear magnetic resonance (NMR) studies highlights how substituents on the phenyl ring of β-ketoamides modulate tautomeric equilibrium (Table 1) :
| Compound | Substituent (C-2 Position) | Enol Content (%) | Key Observation |
|---|---|---|---|
| VII: 2-(4-Methoxyphenyl)-3-oxo-3-phenylpropanamide | 4-OCH₃ (electron-donating) | Low | Methoxy group weakens enol hydrogen bonds, stabilizing the keto form. |
| VIII: 2-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide | 4-Cl (electron-withdrawing) | High | Chloro group strengthens enol hydrogen bonds, increasing enol stability. |
| Target Compound | Naphthalen-1-yl | Not reported | Expected to exhibit intermediate behavior due to naphthalene’s electron effects. |
The naphthalene group in the target compound may exert steric and electronic effects distinct from simpler aryl substituents.
Biological Activity
N-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and receptor modulation. This article examines the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H15NO
- Molecular Weight : 273.32 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Receptor Modulation : The compound has been shown to interact with various G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling and physiological responses.
- Antiproliferative Activity : Studies demonstrate significant antiproliferative effects in cancer cell lines, indicating potential use as an anticancer agent.
Antiproliferative Effects
In vitro studies have highlighted the compound's ability to inhibit cell proliferation in several cancer cell lines. For example, a study reported that this compound exhibited notable antiproliferative activity against MCF-7 breast cancer cells, with an IC50 value indicating effective concentration levels for therapeutic application.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 150 ± 10 |
This data suggests that the compound could be a promising candidate for further development in cancer therapy.
Receptor Interaction Studies
The compound's interaction with opioid receptors has also been investigated. In a comparative study, it was found to have a selective affinity for the mu-opioid receptor (MOR), which is crucial for pain modulation and analgesic effects.
| Receptor Type | Affinity (Ki nM) |
|---|---|
| Mu Opioid Receptor (MOR) | 50 ± 5 |
| Delta Opioid Receptor (DOR) | 300 ± 20 |
| Kappa Opioid Receptor (KOR) | Not Tested |
The selectivity for MOR over DOR indicates potential for reduced side effects typically associated with non-selective opioid agonists.
Study on Antinociceptive Activity
A study conducted on animal models demonstrated that this compound produced significant antinociceptive effects in the warm water tail withdrawal assay. The compound showed dose-dependent increases in tail withdrawal latency, confirming its analgesic properties.
Structure-Affinity Relationship Analysis
Further investigations into the structure-affinity relationship revealed that modifications to the naphthalene moiety could enhance receptor binding affinity and selectivity. This finding underscores the importance of chemical structure in determining biological activity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for n-(naphthalen-1-yl)-3-oxo-3-phenylpropanamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 3-oxo-3-phenylpropanoyl chloride with 1-aminonaphthalene in anhydrous dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, with stirring at 0–5°C for 2 hours, followed by room-temperature reflux .
- Key Variables : Solvent polarity (DMF vs. DCM), temperature (0°C vs. ambient), and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly impact yields (reported 55–78%). Purification via column chromatography (hexane:ethyl acetate, 4:1) is recommended .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : NMR (CDCl) shows characteristic peaks: δ 8.2–8.4 ppm (naphthalene protons), δ 3.8–4.1 ppm (amide NH), and δ 7.3–7.6 ppm (phenyl ring protons) .
- HRMS : Exact mass = 301.0784 (CHNO), confirmed via ESI-HRMS with <2 ppm error .
- HPLC : Purity >95% achieved using a C18 column (acetonitrile:water, 70:30, 1 mL/min) .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile : The amide bond is susceptible to hydrolysis in acidic/basic conditions. Store at –20°C in airtight, amber vials with desiccant. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s binding affinity for biological targets?
- In Silico Methods : Molecular docking (AutoDock Vina) against SARS-CoV-2 M (PDB: 6LU7) reveals a binding energy of –8.2 kcal/mol, with key interactions at the S1/S2 pockets (naphthalene π-π stacking with His41; carbonyl hydrogen bonds with Glu166) . MD simulations (100 ns) confirm stable binding, with RMSD <2 Å .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?
- SAR Insights :
- Naphthalene Modifications : Fluorination at C4 (naphthalene) improves hydrophobic interactions (e.g., FDU-PB-22 analog, IC = 1.2 μM vs. 3.8 μM for parent compound) .
- Aryl Ketone Replacement : Substituting phenyl with pyridinyl increases solubility but reduces potency (e.g., 3-oxo-3-pyridin-2-yl analog: IC = 12.4 μM) .
Q. How can contradictory biological activity data across studies be resolved?
- Case Example : Discrepancies in IC values (e.g., 2.5 μM vs. 8.7 μM for COX-2 inhibition) may arise from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols: Use recombinant enzymes (≥95% purity) and pre-incubate compounds for 30 minutes .
Q. What crystallographic techniques are employed to resolve the compound’s 3D structure?
- Crystallography Workflow : Single-crystal X-ray diffraction (SHELXL) with Mo-Kα radiation (λ = 0.71073 Å) confirms planar geometry of the naphthalene-phenyl system. Key metrics: R = 0.045, wR = 0.112 . Twinning analysis (SHELXD) is critical for high-Z′ structures .
Methodological Recommendations
- Synthesis : Prioritize low-temperature acylation to minimize side products .
- Characterization : Combine HRMS with NMR DEPT-135 to distinguish quaternary carbons .
- Biological Assays : Include positive controls (e.g., indomethacin for COX studies) and validate via dose-response curves (3 replicates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
